molecular formula C8H11NO2S B1611237 Methyl 5-isopropylthiazole-4-carboxylate CAS No. 81569-26-8

Methyl 5-isopropylthiazole-4-carboxylate

Cat. No.: B1611237
CAS No.: 81569-26-8
M. Wt: 185.25 g/mol
InChI Key: MOYUJTBTBINSHM-UHFFFAOYSA-N
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Description

Methyl 5-isopropylthiazole-4-carboxylate is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with an isopropyl group at the 5-position and a carboxylate ester group at the 4-position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent such as N-bromosuccinimide. The reaction proceeds through the formation of an intermediate ethyl 2-bromo-3-oxobutanoate, which then reacts with thiourea to form the thiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of solid acid catalysts like xanthan sulfuric acid can also enhance the efficiency of the reaction by reducing the need for additional reagents .

Chemical Reactions Analysis

Substitution Reactions

The isopropyl and ester groups in Methyl 5-isopropylthiazole-4-carboxylate enable nucleophilic and electrophilic substitution reactions. Key examples include:

  • Nucleophilic Aromatic Substitution :
    The electron-deficient thiazole ring facilitates substitution at positions activated by the sulfur and nitrogen atoms. For example, bromination occurs at the 2-position under acidic conditions.

Reaction Type Reagents/Conditions Major Product
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CMethyl 2-bromo-5-isopropylthiazole-4-carboxylate
AlkylationR-X, K₂CO₃, DMF, 80°CAlkylated derivatives at the 2-position
  • Ester Group Substitution :
    The methyl ester undergoes transesterification or hydrolysis under basic or acidic conditions.

Oxidation Reactions

The thiazole ring and isopropyl group are susceptible to oxidation:

  • Thiazole Ring Oxidation :
    Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), the sulfur atom in the thiazole ring oxidizes to form sulfoxides or sulfones .

Oxidizing Agent Conditions Product
H₂O₂Acetic acid, 50°CSulfoxide derivative
mCPBACH₂Cl₂, RTSulfone derivative
  • Isopropyl Group Oxidation :
    Strong oxidants like KMnO₄ convert the isopropyl group to a carboxylic acid.

Hydrolysis Reactions

The ester group undergoes hydrolysis to yield the corresponding carboxylic acid:

Conditions Reagents Product
AcidicHCl (conc.), H₂O, reflux5-Isopropylthiazole-4-carboxylic acid
BasicNaOH, EtOH/H₂O, RTSodium 5-isopropylthiazole-4-carboxylate

Hydrogenation

Catalytic hydrogenation reduces the thiazole ring under specific conditions:

Catalyst Conditions Product
Pd/BaSO₄H₂ (1 atm), xylene, 140°C5-Isopropylthiazoline-4-carboxylate

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups:

Reaction Type Catalyst/Reagents Product
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C5-Isopropyl-2-arylthiazole-4-carboxylate

Comparative Reactivity

The reactivity of this compound differs from related compounds:

Compound Reactivity Highlights
Methyl 4-methylthiazole-5-carboxylateFaster oxidation due to less steric hindrance .
Methyl 2-aminothiazole-4-carboxylateAmino group directs electrophiles to the 5-position .

Case Studies

  • Antimicrobial Derivative Synthesis :
    Bromination followed by Suzuki coupling yielded analogs with enhanced bioactivity .

  • Industrial-Scale Oxidation :
    A patent demonstrated hydrogenation of similar thiazole esters to aldehydes using Cr-Zr oxide catalysts .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-isopropylthiazole-4-carboxylate has the following chemical properties:

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • Structure : The compound features a thiazole ring, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showcasing potential as a candidate for antibiotic development. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it valuable in combating infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies reveal that this compound can inhibit the growth of specific cancer cell lines, including lung and colorectal cancer cells. The mechanism involves the inhibition of cellular pathways critical for cancer cell proliferation, suggesting its potential as a lead compound in cancer therapeutics .

Agricultural Applications

This compound is utilized in agrochemicals due to its ability to act as a fungicide and herbicide. Its application helps in reducing crop losses due to fungal infections and enhances agricultural productivity. The compound's effectiveness in pest management strategies highlights its importance in sustainable agriculture practices .

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex thiazole derivatives. These derivatives are crucial in developing pharmaceuticals and specialty chemicals. The compound's unique structure allows for various substitutions that can enhance its reactivity and biological activity .

Study on Antimicrobial Efficacy

A study published in PLOS ONE reported the synthesis of several thiazole derivatives, including this compound, which demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be notably low, indicating strong antimicrobial potential .

Research on Anticancer Activity

In another investigation, this compound was tested on multiple cancer cell lines, showing a reduction in cell viability by over 40% compared to control groups. This study supports the hypothesis that modifications to the thiazole ring can enhance anticancer properties, paving the way for future drug development .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntimicrobial agentEffective against Gram-positive/negative bacteria
Anticancer agentReduced viability in cancer cell lines
AgricultureFungicide/HerbicideIncreased crop yield
Organic ChemistrySynthesis of thiazole derivativesBuilding block for pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Methyl 5-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the ester group at the 4-position makes it a versatile intermediate for synthesizing various bioactive molecules.

Biological Activity

Methyl 5-isopropylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group and the carboxylate moiety contributes to its chemical reactivity and potential biological activity.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within microbial cells. These interactions can lead to the inhibition of essential biochemical pathways, particularly in the context of antimicrobial and antifungal properties. The thiazole ring is crucial for these interactions, as it has been shown to modulate various molecular targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of cell wall synthesis and inhibition of protein synthesis pathways, leading to bacterial cell death .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal pathogens. It has been investigated for its potential use in treating fungal infections, with studies indicating that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and by inhibiting key signaling molecules involved in cell proliferation . Notably, compounds with similar thiazole structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed that it had an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics against resistant strains .
  • Antifungal Activity : In a separate investigation, the compound was tested against Candida species, demonstrating potent antifungal activity with an IC50 value indicating effective inhibition at low concentrations .
  • Cytotoxicity in Cancer Cells : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial0.5 µg/mL
Antifungal1 µg/mL
CytotoxicityIC50 = 15 µM

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 5-isopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation or esterification reactions. For example, cyclocondensation of ethyl acetoacetate with appropriate amines (e.g., substituted hydrazines) under reflux conditions can yield thiazole intermediates. Optimization includes:

  • Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) improve reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance solubility and reaction rates .
  • Temperature control : Reflux (~100–120°C) balances reaction progression and side-product minimization .
    Post-synthesis, purification via recrystallization (using ethanol or DMF/acetic acid mixtures) ensures high yields .

Q. Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:
A multi-technique approach is used:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, ester carbonyls appear at ~165–170 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C9_9H13_{13}NO2_2S) .

Q. Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction generates intensity data. Use Mo/Kα radiation for small-molecule resolution .
  • Structure Solution : SHELXD (direct methods) or SHELXS (Patterson map analysis) identifies initial atomic positions .
  • Refinement : SHELXL refines coordinates and thermal parameters via least-squares minimization. Hydrogen bonding networks are validated using Fourier difference maps .
  • Visualization : ORTEP-3 generates 3D thermal ellipsoid plots to assess disorder or anisotropic effects .

Q. Advanced: What methodologies analyze hydrogen-bonding networks in thiazole derivatives like this compound?

Methodological Answer:

  • Graph Set Analysis : Classifies hydrogen bonds (e.g., D, R22_2^2(8) motifs) using Etter’s formalism to map donor-acceptor distances and angles .
  • Cambridge Structural Database (CSD) : Compares observed H-bond patterns with similar thiazole structures .
  • DFT Calculations : Predict H-bond strengths (e.g., using B3LYP/6-31G*) and compare with experimental geometries .

Q. Advanced: How do computational methods complement experimental data in conformational analysis?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates ring puckering and substituent orientations. Compare Cremer-Pople parameters (amplitude qq, phase ϕ\phi) with crystallographic data .
  • Density Functional Theory (DFT) : Optimizes ground-state geometries (e.g., B3LYP functional) and calculates vibrational spectra to validate IR/NMR results .
  • Docking Studies : Predict bioactivity by modeling interactions with enzymes (e.g., kinase binding pockets) .

Q. Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Error Source Identification : Check for solvent effects (experimental) vs. gas-phase assumptions (computational). Include implicit solvation models (e.g., PCM) in DFT .
  • Statistical Validation : Use Student’s t-test (p ≤ 0.05) to assess significance of deviations in absorption wavelengths or coupling constants .
  • Cross-Validation : Compare results across multiple techniques (e.g., IR, Raman, XPS) to isolate anomalies .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with dilute NaOH and incinerate in compliance with EPA guidelines .

Q. Advanced: What strategies resolve synthetic challenges like low yields or byproduct formation?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity via controlled dielectric heating .
  • Byproduct Characterization : Isolate via column chromatography and analyze via MS/NMR to redesign synthetic pathways .

Properties

IUPAC Name

methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYUJTBTBINSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515258
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-26-8
Record name Methyl 5-(1-methylethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-amino-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (2.15 g) (available from ABCR) in 30% hypophosphorus acid (53 ml) at −5° C. was added, slowly beneath the surface, maintaining the temperature between −5 and 0° C., sodium nitrite (1.6 g) and the mixture was stirred for a further 1 h at 0° C. The cooling bath was removed for 2 h, then replaced while a cool solution of sodium hydroxide (8.5 g) in water (100 ml) added slowly. The solution was neutralised by the addition of solid sodium hydrogencarbonate and extracted with diethyl ether (50 ml), then dried over sodium sulphate. The mixture was evaporated and purified by chromatography on silica gel eluting with a gradient of ethyl acetate in cyclohexane to give the title compound (1.9 g) as a yellow oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-isopropylthiazole-4-carboxylate
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